

A Comprehensive Pharmacological Profile of YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-244769 dihydrochloride

Cat. No.: B1146275

[Get Quote](#)

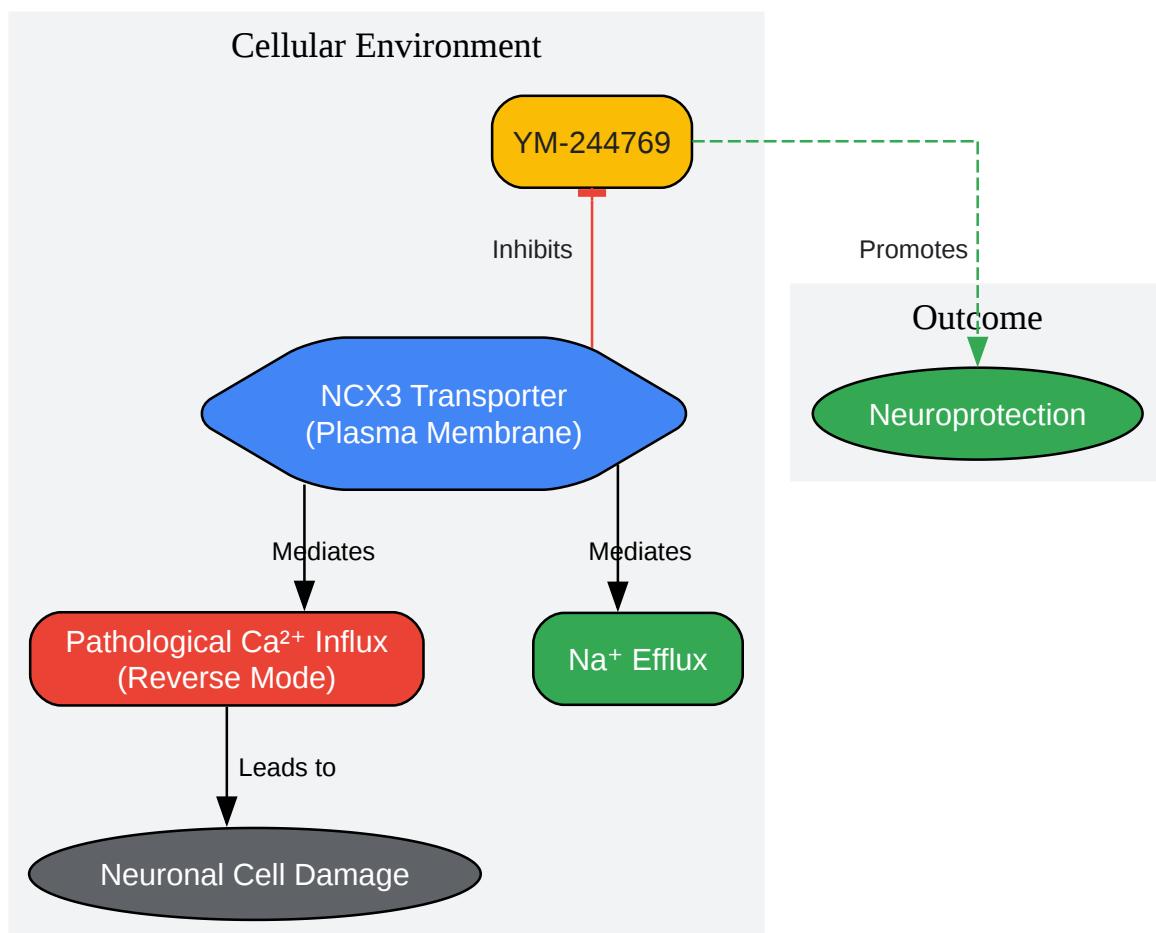
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-244769, chemically identified as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide, is a potent, selective, and orally active inhibitor of the Na⁺/Ca²⁺ exchanger (NCX).^{[1][2][3]} This technical document provides a detailed overview of its pharmacological properties, mechanism of action, and its effects demonstrated in both in vitro and in vivo models. YM-244769 exhibits a notable preference for the NCX3 isoform and preferentially inhibits the reverse mode (Ca²⁺ entry) of the exchanger, making it a valuable tool for research and a potential therapeutic agent for conditions involving pathological Ca²⁺ overload, such as neuronal damage following ischemia.^{[1][2][4][5]}

Mechanism of Action

The primary mechanism of action for YM-244769 is the inhibition of the Na⁺/Ca²⁺ exchanger. The NCX is a bidirectional transporter that plays a critical role in maintaining cellular Ca²⁺ homeostasis.^[4] YM-244769's inhibitory profile is characterized by two key features:


- Mode Selectivity: It preferentially blocks the "reverse mode" of the NCX, which facilitates the influx of Ca²⁺ into the cell in exchange for Na⁺ efflux.^{[2][4][6]} This mode becomes particularly detrimental under pathological conditions like ischemia, where intracellular Na⁺ concentration rises. Conversely, the compound has minimal effect on the "forward mode"

(Ca²⁺ efflux), which is the primary mechanism for extruding Ca²⁺ from the cell under normal physiological conditions.[2][4]

- Isoform Selectivity: Among the three main NCX isoforms, YM-244769 is most potent against NCX3, showing approximately four to five times greater selectivity for NCX3 compared to NCX1 and NCX2.[4]

Electrophysiological studies have further confirmed that the inhibitory effect of YM-244769 on the NCX current (INCX) is dependent on the intracellular Na⁺ concentration ([Na⁺]i).[6]

Mutagenesis studies have identified that the α -2 region within the large intracellular loop of the exchanger is a crucial determinant of the drug's differential activity between isoforms, with the Gly833 residue in NCX1 being particularly important.[2][5]

[Click to download full resolution via product page](#)

Caption: Mechanism of YM-244769 neuroprotective action.

Quantitative Pharmacological Data

The inhibitory potency of YM-244769 has been quantified in various experimental systems. The data below is summarized from radiolabeled flux assays and electrophysiological measurements.

Table 1: Inhibitory Potency (IC50) on NCX Isoforms (Reverse Mode)

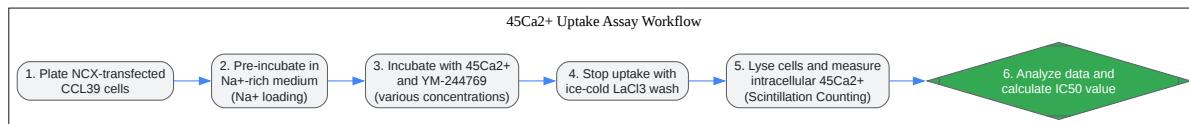
This table summarizes the IC50 values for YM-244769 inhibiting the intracellular Na⁺-dependent 45Ca²⁺ uptake (reverse mode) in transfected cell lines.

NCX Isoform	IC50 (nM)	Reference(s)
NCX1	68 ± 2.9	[1][4]
NCX2	96 ± 3.5	[1][4]
NCX3	18 ± 1.0	[1][2][4][5]

Table 2: Inhibitory Potency (IC50) on NCX1 Current (Guinea Pig Cardiomyocytes)

This table presents the IC50 values from electrophysiological studies on guinea pig cardiac ventricular myocytes, which primarily express the NCX1 isoform.

NCX Current Mode	IC50 (μM)	Notes	Reference(s)
Unidirectional Outward (Ca ²⁺ Entry)	0.05	-	[1][6]
Bidirectional (Outward & Inward)	~0.1	-	[6]
Unidirectional Inward (Ca ²⁺ Exit)	>10	10 μM resulted in only ~50% inhibition.	[6]


Experimental Protocols

The pharmacological profile of YM-244769 was established using standardized and robust methodologies.

45Ca²⁺ Uptake Assay (Reverse Mode Inhibition)

This assay quantifies the inhibitory effect of YM-244769 on the reverse mode of NCX.

- Cell Lines: CCL39 fibroblasts stably transfected to express high levels of either NCX1, NCX2, or NCX3 were used.[4]
- Protocol:
 - Cells are cultured to confluence in appropriate media.
 - To load the cells with Na⁺, they are pre-incubated in a Na⁺-rich, K⁺-free medium.
 - The Na⁺-loaded cells are then placed in a medium containing 45Ca²⁺ and varying concentrations of YM-244769 (e.g., 0.003-1 μM).[1][4]
 - The uptake of 45Ca²⁺ is allowed to proceed for a short, defined period (e.g., initial rates).
 - The reaction is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl₃) to remove extracellular 45Ca²⁺.
 - Intracellular 45Ca²⁺ is measured by scintillation counting after cell lysis.
 - IC₅₀ values are calculated by fitting the dose-response data to a logistic equation.

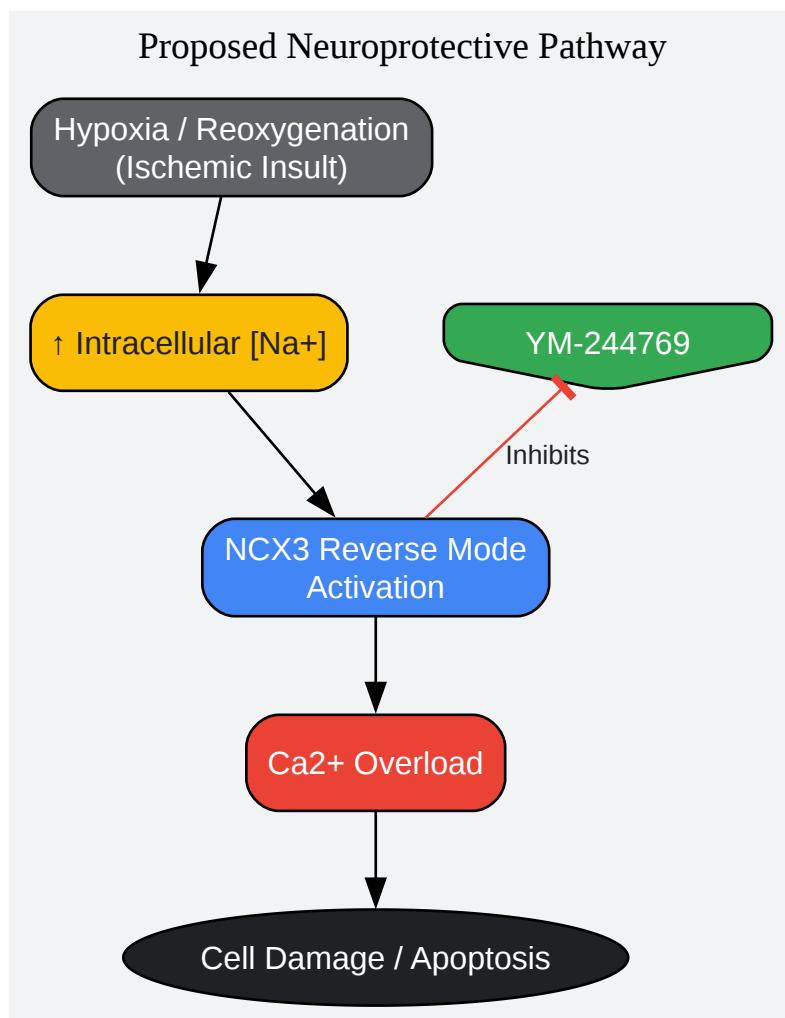
[Click to download full resolution via product page](#)

Caption: Experimental workflow for the $^{45}\text{Ca}^{2+}$ uptake assay.

Whole-Cell Voltage Clamp Electrophysiology

This technique directly measures the NCX current (INCX) and its inhibition by YM-244769.

- Preparation: Single cardiac ventricular myocytes were isolated from guinea pig hearts.[6]
- Protocol:
 - A myocyte is selected and patch-clamped in the whole-cell configuration.
 - The intracellular (pipette) and extracellular solutions are controlled to isolate INCX from other ionic currents.
 - INCX is elicited by applying specific voltage-clamp protocols.
 - YM-244769 is applied to the cell via the extracellular solution at various concentrations.
 - The reduction in the amplitude of INCX is measured to determine the extent of inhibition.
 - The dependence on intracellular Na^+ is tested by varying the Na^+ concentration in the pipette solution.[6]


In Vitro and In Vivo Pharmacological Effects

In Vitro Neuroprotection

YM-244769 demonstrates significant protective effects in cellular models of ischemia-reperfusion injury.

- In human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, YM-244769 efficiently protects against cell damage induced by hypoxia/reoxygenation.[1][2][5]
- The neuroprotective potency of YM-244769 in SH-SY5Y cells was greater than that of other NCX inhibitors like KB-R7943 and SN-6.[2][4]

- Conversely, in renal LLC-PK1 cells, which primarily express NCX1, the protective effect of YM-244769 was less pronounced.[2][5]
- These findings strongly suggest that the neuroprotective effect is linked to its potent inhibition of NCX3.[2][5] Antisense knockdown experiments confirmed that NCX3 contributes more significantly to hypoxia/reoxygenation-induced neuronal damage than NCX1.[2][5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. YM-244769 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of YM-244769 Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146275#ym-244769-dihydrochloride-pharmacological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com